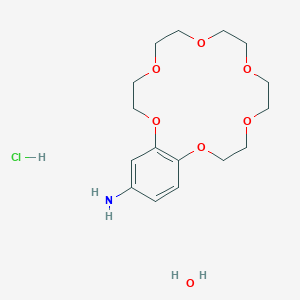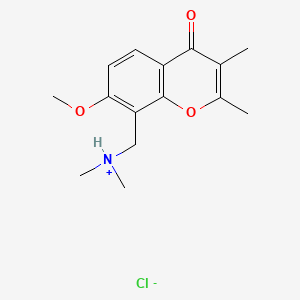
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-2,3-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the chromenone family, characterized by a chromenone core structure with various substituents that enhance its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride typically involves the following steps:
-
Formation of the Chromenone Core:
- Starting with a suitable phenol derivative, such as 2,3-dimethylphenol.
- The phenol undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromenone core.
- Reaction conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and a temperature of around 0-5°C.
-
Methoxylation:
- The chromenone core is then methoxylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
- Reaction conditions: Reflux temperature, typically around 80-90°C.
-
Quaternization:
- The final step involves the quaternization of the chromenone derivative with dimethylamine and methyl chloride to form the dimethylazanium chloride salt.
- Reaction conditions: Room temperature, in a polar solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of high-throughput purification techniques such as crystallization and chromatography.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions: (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenone core can be reduced to a chromanol derivative.
Substitution: The dimethylazanium group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products:
Oxidation: Formation of 7-hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride.
Reduction: Formation of 7-methoxy-2,3-dimethylchromanol.
Substitution: Formation of various substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride involves:
Molecular Targets: It interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
(7-Methoxy-4-methylchromen-2-one): Similar chromenone structure but lacks the dimethylazanium group.
(7-Hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The presence of both methoxy and dimethylazanium groups in (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride, covering its synthesis, reactions, applications, and unique features
Propiedades
Número CAS |
38035-28-8 |
|---|---|
Fórmula molecular |
C15H20ClNO3 |
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
(7-methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-9-10(2)19-15-11(14(9)17)6-7-13(18-5)12(15)8-16(3)4;/h6-7H,8H2,1-5H3;1H |
Clave InChI |
ZWGHUIKEIAHGCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


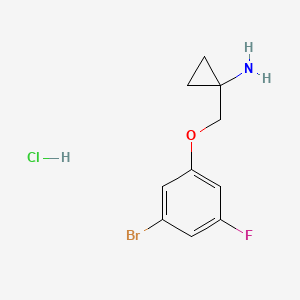
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
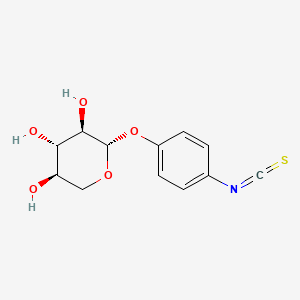
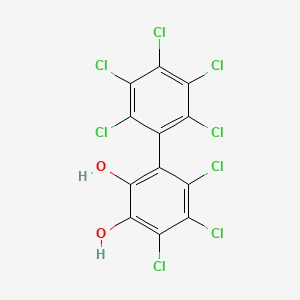
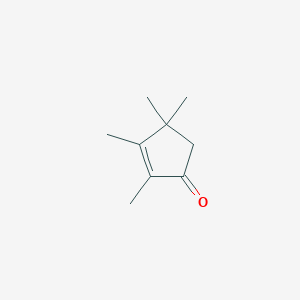
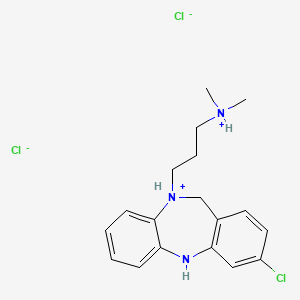

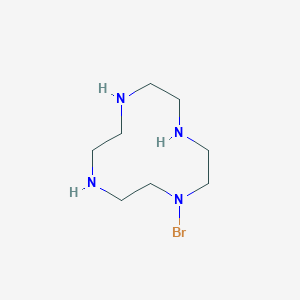
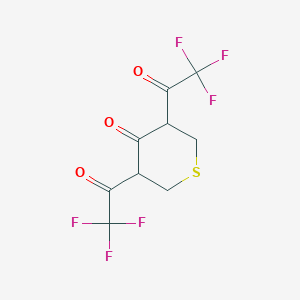
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
